molecular formula C20H14ClN3O2 B12543948 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid CAS No. 654649-02-2

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Cat. No.: B12543948
CAS No.: 654649-02-2
M. Wt: 363.8 g/mol
InChI Key: SHDUYZPPBMGRCW-UHFFFAOYSA-N
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Description

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyldiazenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then reacted with diazonium salts to introduce the phenyldiazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is unique due to its combination of a chlorophenyl group, a phenyldiazenyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

654649-02-2

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

2-[[(4-chlorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid

InChI

InChI=1S/C20H14ClN3O2/c21-15-12-10-14(11-13-15)19(24-23-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)20(25)26/h1-13H,(H,25,26)

InChI Key

SHDUYZPPBMGRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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